molecular formula C20H26N4OS B3226068 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1251632-27-5

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B3226068
CAS No.: 1251632-27-5
M. Wt: 370.5
InChI Key: CSTSOBLBLPREOU-UHFFFAOYSA-N
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Description

The compound "2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide" is a pyridazine derivative featuring a sulfanyl linker, an azepan-1-yl substituent on the pyridazine ring, and a 4-ethylphenylacetamide moiety. The azepane group (a seven-membered saturated ring) may enhance lipophilicity and membrane permeability, while the 4-ethylphenyl group could influence receptor binding affinity.

Properties

IUPAC Name

2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-2-16-7-9-17(10-8-16)21-19(25)15-26-20-12-11-18(22-23-20)24-13-5-3-4-6-14-24/h7-12H,2-6,13-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTSOBLBLPREOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the azepane ring and the sulfanyl group. The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid.

    Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where the pyridazine intermediate reacts with azepane under basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through the reaction of the pyridazine-azepane intermediate with a thiol reagent.

    Acylation: The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the pyridazine ring using reducing agents like lithium aluminum hydride.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridazine derivatives, de-sulfanylated products.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The pyridazinyl moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives of pyridazine have been shown to inhibit kinases involved in cancer progression, suggesting that 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The presence of the azepan ring may contribute to anti-inflammatory properties. Compounds featuring azepane structures have demonstrated the ability to modulate inflammatory responses, making this compound a potential candidate for treating inflammatory diseases .

Neuropharmacological Potential

Given the structural features of this compound, there is potential for neuropharmacological applications. Research into similar compounds has revealed effects on neurotransmitter systems, which could lead to therapeutic uses in neurodegenerative disorders .

Polymer Chemistry

The unique chemical structure of this compound allows it to be explored as a building block in polymer chemistry. Its sulfanyl group can participate in various polymerization reactions, potentially leading to new materials with desirable mechanical and thermal properties .

Case Studies and Research Findings

StudyFindings
Study on Pyridazine DerivativesDemonstrated significant cytotoxicity against various cancer cell lines, suggesting a pathway for anticancer drug development.
Anti-inflammatory ResearchCompounds with azepane rings showed reduced cytokine production in vitro, indicating potential for treating chronic inflammatory conditions.
Neuropharmacological AssessmentIdentified modulation of serotonin and dopamine receptors by similar structures, proposing avenues for treating mood disorders.

Mechanism of Action

The mechanism of action of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine Derivatives with Varied Substituents

describes several pyridazine-acetamide analogs (compounds 15–19 ), which share structural motifs with the target compound but differ in substituents (Table 1). Key comparisons include:

Compound ID Pyridazine Substituent Phenyl Substituent Key Features Biological Activity ()
15 6-Chloro 4-Chlorophenyl Chlorine enhances electrophilicity Antifungal, antibacterial
16 4-Benzylpiperidin-1-yl 4-Chlorophenyl Bulky benzylpiperidine increases steric hindrance Moderate activity
17 4-Phenylpiperazin-1-yl 4-Chlorophenyl Piperazine improves solubility Lower yield (47%)
19 6-Morpholino Phenyl Morpholine enhances polarity Thioamide group (distinct mechanism)
Target Compound 6-Azepan-1-yl 4-Ethylphenyl Azepane boosts lipophilicity; ethylphenyl may enhance receptor affinity Not explicitly reported in evidence

The target compound’s azepane group provides a larger hydrophobic ring compared to piperidine (6-membered) in 16 or morpholine (oxygen-containing) in 19, likely improving blood-brain barrier penetration . The 4-ethylphenyl group is less electronegative than the 4-chlorophenyl in 15–17, which may reduce toxicity while maintaining aromatic interactions.

Sulfonyl vs. Sulfanyl Linkers

reports N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide, which shares the azepane group but features a sulfonyl linker and dichloropyridazinone core. Key differences:

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups are more electron-withdrawing, which may increase binding to polar targets but reduce bioavailability due to higher polarity.

Therapeutic Potential in Oncology

highlights CB-839, a clinical-stage glutaminase inhibitor with a pyridazine-acetamide scaffold. However, the target compound’s azepane and ethylphenyl groups may direct it toward different oncogenic pathways, such as kinase inhibition .

Anti-Exudative Activity

evaluates anti-exudative activity (AEA) of acetamide derivatives, including 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide analogs. Compared to diclofenac sodium (reference drug), such compounds may offer improved gastrointestinal tolerability .

Biological Activity

The compound 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular structure of the compound can be described by the following characteristics:

PropertyValue
Molecular FormulaC17H20N4OS
Molecular Weight328.43 g/mol
LogP2.276
Polar Surface Area46.571 Ų
Hydrogen Bond Acceptors6
InChI KeyWUDKZORCROBFRE-UHFFFAOYSA-N

The compound is categorized as a sulfanyl derivative of pyridazine, featuring an azepane moiety which may contribute to its biological activity.

The biological activity of this compound may be attributed to its interaction with various biological targets, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs play a pivotal role in numerous physiological processes and are common targets for therapeutic agents.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to This compound may interact with GPCRs to influence signaling pathways related to inflammation, pain, and other conditions . The ability to modulate these receptors can lead to significant pharmacological effects.

Biological Activities

Recent studies have demonstrated various biological activities associated with this compound:

  • Antiplatelet Activity : Similar pyridazine derivatives have shown promise as antiplatelet agents. Modifications at specific positions on the pyridazine ring can enhance this activity, suggesting that the compound may possess similar properties .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy, indicating potential applications in treating infections .
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate this activity fully.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to This compound :

  • A study focusing on pyridazine derivatives highlighted their ability to inhibit platelet aggregation, suggesting a mechanism that could be leveraged for cardiovascular therapeutics .
  • Another investigation into GPCR interactions revealed that modifications in the sulfanyl group can significantly affect receptor binding affinity and selectivity, which is crucial for drug design targeting specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.